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molecular formula C5H8N4 B1321669 Pyridine-2,4,5-triamine CAS No. 23244-87-3

Pyridine-2,4,5-triamine

Cat. No. B1321669
M. Wt: 124.14 g/mol
InChI Key: CZIIDUIQNLSXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07256287B2

Procedure details

A solution of 5 (0.540 g, 3.5 mmol) in EtOH (50 ml) and Raney Nickel (0.600 ml) was stirred under H2 atmosphere for 3 h at room temperature. The product was freed from catalyst by filtration through celite to give 6 (0.428 g, 98%); 1H NMR (DMSO-d6, 500 MHz): δ 7.11 (1H, s), 5.65 (1H, s) 5.12 (2H, brs), 4.64 (2H, brs) 3.34 (2H, brs); EIMS m/z: 125 (M+1) and used as is in the next step.
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
catalyst
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1>CCO.[Ni]>[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
NC1=NC=C(C(=C1)N)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.6 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was freed from catalyst by filtration through celite

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.428 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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